Cas no 6640-69-3 (1-(2-hydroxyphenyl)-2-methylpropan-1-one)

1-(2-hydroxyphenyl)-2-methylpropan-1-one structure
6640-69-3 structure
Product Name:1-(2-hydroxyphenyl)-2-methylpropan-1-one
CAS No:6640-69-3
MF:C10H12O2
MW:164.201083183289
CID:1709526
PubChem ID:241555
Update Time:2025-04-21

1-(2-hydroxyphenyl)-2-methylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-hydroxyphenyl)-2-methylpropan-1-one
    • Ammonium2-methyllactate
    • 1-(2-hydroxy-phenyl)-2-methyl-propan-1-one
    • 2-hydroxy-isobutyrophenone
    • CTK4F5670
    • EINECS 219-813-9
    • Propanoic acid,2-hydroxy-2-methyl-, ammonium salt (1:1)
    • Ammonium a-hydroxyisobutyrate
    • AC1MHZ76
    • 2-hydroxyisobutyric acid ammonium salt
    • Lacticacid, 2-methyl-, monoammonium salt (8CI)
    • 2'-hydroxyisobutyrophenone
    • 1-(2-Hydroxy-phenyl)-2-methyl-propan-1-on
    • ammonium 2-hydroxyisobutyrate
    • AG-E-77760
    • Propanoic acid, 2-hydroxy-2-methyl-,monoammonium salt (9CI)
    • 2-hydroxyisobutyrophenone
    • azanium 2-hydroxy-2-methylpropanoate
    • Ammonium a-hydroxyisobutyrate;ammonium 2-hydroxyisobutyrate;2-hydroxyisobutyric acid ammonium salt;2-hydroxy-isobutyrophenone;azanium 2-hydroxy-2-methylpropanoate;Ammonium2-methyllactate;
    • SCHEMBL5415081
    • 1-(2-hydroxyphenyl)-2-methyl-1-propanone
    • NSC-49021
    • 6640-69-3
    • DTXSID40985049
    • HWXWRZYNNFRZGY-UHFFFAOYSA-N
    • NSC49021
    • Inchi: 1S/C10H12O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3
    • InChI Key: HWXWRZYNNFRZGY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1O)C(C)C

Computed Properties

  • Exact Mass: 164.08400
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 2.23090
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